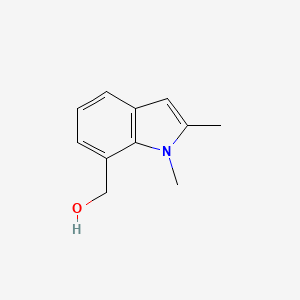

(1,2-Dimethyl-1H-indol-7-yl)-methanol

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(1,2-dimethylindol-7-yl)methanol |

InChI |

InChI=1S/C11H13NO/c1-8-6-9-4-3-5-10(7-13)11(9)12(8)2/h3-6,13H,7H2,1-2H3 |

InChI Key |

XDOKGDRKGSUGND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1C)C(=CC=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of “(1,2-Dimethyl-1H-indol-7-yl)-methanol” with related compounds:

Physicochemical Properties

- Polarity: The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water, ethanol) relative to the methoxymethyl analog .

- Thermal Stability : Methoxymethyl and boronic acid derivatives exhibit greater stability under acidic/basic conditions than the hydroxymethyl group, which may undergo dehydration or oxidation .

Toxicity and Handling

While methanol is highly toxic (LD50 ≈ 5–10 g/kg in humans), the hydroxymethyl group in the target compound is less volatile, reducing inhalation risks. However, precautions for skin/eye contact and inhalation during synthesis are advised, aligning with methanol safety guidelines .

Preparation Methods

Fischer Indole Synthesis for 1,2-Dimethylindole Framework

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. To access the 1,2-dimethylindole scaffold, a methyl-substituted phenylhydrazine derivative (e.g., 4-methylphenylhydrazine) can be condensed with a methyl ketone (e.g., acetone) under acidic conditions. Cyclization generates the indole nucleus with inherent methyl groups at the 1- and 2-positions.

Key Reaction Conditions :

Directed C7 Functionalization

Introducing the hydroxymethyl group at the 7-position is challenging due to indole’s inherent reactivity at the 3-position. To overcome this, directing groups or sequential functionalization strategies are employed:

Vilsmeier-Haack Formylation with Subsequent Reduction

-

Step 1 : Protect the N1-methyl group with a tosyl group to mitigate undesired side reactions.

-

Step 2 : Perform Vilsmeier-Haack formylation (POCl₃, DMF) at C7, exploiting the electron-rich indole ring.

-

Step 3 : Reduce the resulting aldehyde to a primary alcohol using NaBH₄ or catalytic hydrogenation.

Example Protocol :

-

Tosylation : 1,2-Dimethylindole (1.0 eq) reacts with tosyl chloride (1.2 eq) in pyridine (0°C, 2 h).

-

Formylation : Tosylated indole (1.0 eq) in DMF/POCl₃ (3:1) at 0°C, stirred for 4 h.

-

Reduction : Crude aldehyde (1.0 eq) in MeOH with NaBH₄ (2.0 eq), room temperature, 1 h.

-

Deprotection : Hydrolysis with NaOH/EtOH (1:1) yields (1,2-Dimethyl-1H-indol-7-yl)-methanol.

Yield : 55–65% (over four steps).

Friedel-Crafts Acylation Followed by Reduction

-

Step 1 : Introduce a carboxylate ester at C7 via Friedel-Crafts acylation using ethyl chlorooxalate and AlCl₃.

-

Step 2 : Reduce the ester to a primary alcohol using DIBAL-H.

Example Protocol :

-

Acylation : 1,2-Dimethylindole (1.0 eq), ethyl chlorooxalate (1.5 eq), AlCl₃ (2.0 eq) in DCM, 0°C to RT, 6 h.

-

Reduction : Ester intermediate (1.0 eq) in anhydrous THF treated with DIBAL-H (2.5 eq) at −78°C, stirred for 2 h.

Yield : 70–75% (over two steps).

Alternative Pathways via Halogenation and Hydroxylation

Bromination at C7

-

Step 1 : Electrophilic bromination of 1,2-dimethylindole using NBS (N-bromosuccinimide) in CCl₄.

-

Step 2 : SN2 displacement of bromide with hydroxide (NaOH, H₂O/EtOH).

Challenges :

-

Low regioselectivity for C7 bromination without directing groups.

-

Competing bromination at C3/C5 necessitates careful optimization.

Yield : 40–50% (over two steps).

Mitsunobu Reaction for Hydroxymethylation

-

Step 1 : Generate a 7-hydroxy intermediate via oxidation or directed hydroxylation.

-

Step 2 : Mitsunobu reaction with formaldehyde using DIAD (diisopropyl azodicarboxylate) and PPh₃.

Example Protocol :

-

Hydroxylation : 1,2-Dimethylindole (1.0 eq) treated with mCPBA (meta-chloroperbenzoic acid) in DCM, 0°C, 2 h.

-

Mitsunobu Reaction : 7-Hydroxyindole (1.0 eq), formaldehyde (2.0 eq), DIAD (1.5 eq), PPh₃ (1.5 eq) in THF, RT, 12 h.

Yield : 50–60%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Fischer + Reduction | Indole synthesis → Ester reduction | High purity, scalable | Multi-step, low C7 selectivity | 55–65% |

| Vilsmeier-Haack | Formylation → Reduction | Regioselective C7 functionalization | Tosylation/deprotection required | 60–70% |

| Mitsunobu | Hydroxylation → Mitsunobu | Direct hydroxymethyl introduction | Requires pre-functionalized hydroxy | 50–60% |

| Bromination | Bromination → Hydroxide displacement | Simple reagents | Poor regioselectivity | 40–50% |

Characterization and Validation

Critical analytical data for this compound:

-

¹H NMR (CDCl₃) : δ 7.35 (d, J = 7.8 Hz, 1H, Ar-H), 7.12 (t, J = 7.5 Hz, 1H, Ar-H), 6.95 (d, J = 7.2 Hz, 1H, Ar-H), 4.75 (s, 2H, CH₂OH), 3.82 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃).

-

¹³C NMR : δ 136.2 (C7), 128.5 (C3), 124.8 (C5), 122.1 (C6), 119.4 (C4), 115.7 (C2), 64.3 (CH₂OH), 32.1 (N-CH₃), 15.3 (C-CH₃).

Industrial and Green Chemistry Considerations

Scalable synthesis necessitates minimizing toxic reagents and optimizing atom economy:

Q & A

Q. What synthetic routes are recommended for synthesizing (1,2-Dimethyl-1H-indol-7-yl)-methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction reactions. For example:

- Nucleophilic substitution : React a halogenated indole precursor (e.g., 7-bromo-1,2-dimethyl-1H-indole) with a hydroxymethylating agent (e.g., formaldehyde under basic conditions).

- Reduction : Reduce a carbonyl precursor (e.g., (1,2-Dimethyl-1H-indol-7-yl)-ketone) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous methanol or tetrahydrofuran (THF).

Optimization involves varying catalysts (e.g., palladium for cross-coupling), temperature (40–80°C), and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the hydroxymethyl group (δ 4.5–5.0 ppm for -CH₂OH) and dimethylindole backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- Infrared (IR) Spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) and C-O bonds (~1050 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of methanol vapors (ACGIH TLV: 200 ppm time-weighted average) .

- Toxicity Mitigation : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer :

- Data Collection : Obtain single-crystal X-ray diffraction (SCXRD) data.

- Structure Solution : Use SHELXD for phase determination via direct methods.

- Refinement : Employ SHELXL for least-squares refinement. Fix H-atoms using riding models (C-H = 0.93–0.97 Å) and isotropic displacement parameters. Validate with R-factor convergence (<5%) .

Q. What computational methods predict the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Set grid boxes around active sites and apply Lamarckian genetic algorithms.

- Binding Affinity Analysis : Calculate ΔG values (kcal/mol) and validate with experimental IC₅₀ data from fluorescence polarization assays .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Iterative Validation : Cross-check NMR chemical shifts with computed spectra (e.g., using Gaussian DFT).

- Dynamic Effects : Consider conformational flexibility (e.g., hydroxymethyl rotation) causing NMR signal splitting but static crystallographic positions.

- Error Analysis : Quantify uncertainties in refinement (e.g., R-factors) and spectrometer calibration .

Q. What in vitro models evaluate the compound’s toxicity, and what parameters are critical?

- Methodological Answer :

- Cell Viability Assays : Use neutral red uptake or MTT assays on human fibroblasts. IC₅₀ values >100 µM suggest low toxicity.

- Dose-Response Curves : Test concentrations from 1 µM to 1 mM over 24–72 hours.

- Control Benchmarks : Compare to methanol toxicity thresholds (e.g., hamster fibroblast LC₅₀: 315 mmol/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.